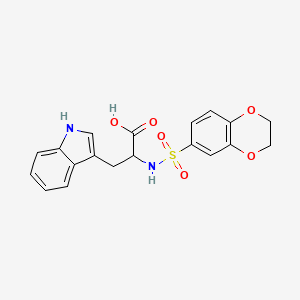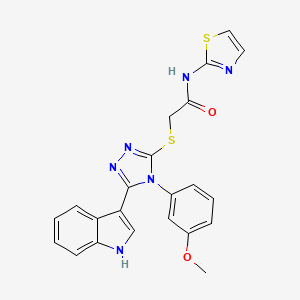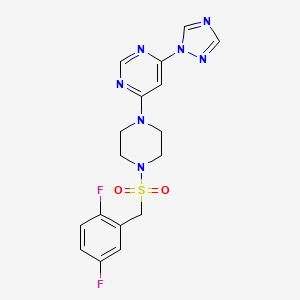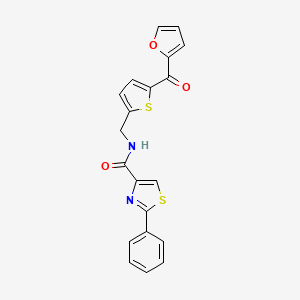![molecular formula C7H6N4O3 B2497764 [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid CAS No. 91912-12-8](/img/structure/B2497764.png)
[2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds, such as 2-(cyanoamino)-4-hydroxypyrimidine-5-carbonitriles, involves a three-component condensation of aromatic aldehydes, ethyl cyanoacetate, and cyanoguanidine hydrochloride in alkaline ethanol, demonstrating a convenient method for generating a variety of pyrimidine derivatives with significant yields (Ranjbar‐Karimi, Beiki-Shoraki, & Amiri, 2010).
Molecular Structure Analysis
Structural investigation of similar cyano-containing compounds through methods like X-ray crystallography and 1H-NMR ROESY spectroscopy reveals insights into their conformational preferences and solvent-dependent isomerization processes. This highlights the significance of intramolecular interactions and the influence of solvent on the structural dynamics of these compounds (Papageorgiou et al., 1998).
Chemical Reactions and Properties
Cyano-containing pyrimidines are versatile intermediates for further chemical transformations, including cycloaddition reactions to yield triaminopyrimidines, showcasing their potential for constructing complex heterocyclic frameworks with high regioselectivity (Dubovtsev et al., 2021).
科学的研究の応用
Synthesis and Characterization
- Three-Component Synthesis: This compound has been synthesized through a three-component condensation process, which includes aromatic aldehydes, ethyl cyanoacetate, and other compounds in alkaline ethanol, demonstrating a method for creating multifunctional pyrimidines (Ranjbar‐Karimi, Beiki-Shoraki, & Amiri, 2010).
- Novel Synthesis Approaches: Innovative synthesis methods, such as reactions with enaminones, have been explored to create various pyrimidine derivatives, indicating versatility in synthetic chemistry (Elmaati, Elghamry, & El‐Taweel, 2004).
- Green Chemistry Techniques: The use of green chemistry methodologies, such as microwave irradiation and grindstone technology, has been applied for the synthesis of multifunctional pyrimidines, showcasing environmentally friendly approaches (Gupta, Jain, Madan, & Menghani, 2014).
Potential Biological and Medicinal Applications
- Antimicrobial Activity: Some synthesized pyrimidine derivatives have shown antimicrobial activity against various pathogenic bacteria, fungi, and specific strains like E. coli and Pseudomonas aeruginosa, suggesting potential applications in antimicrobial treatments (Gupta et al., 2014).
- Exploration in Anticancer Research: Derivatives of pyrimidines, including those synthesized from [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid, have been studied for their effects on the proliferation of cancer cells and the survival of mice bearing leukemia, indicating their potential role in cancer research (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).
Chemical Characterization and Structural Studies
- NMR and IR Spectral Data: The characterization of these compounds using NMR, IR, and other spectroscopic techniques provides essential information about their structure and properties, crucial for further applications in various fields (Iwanami, 1971).
Diverse Chemical Reactions
- Versatility in Reaction Profiles: The compound's ability to undergo various chemical reactions, such as condensation with different nucleophiles, showcases its versatility in synthetic chemistry, offering a wide range of possibilities for creating new compounds (Ghosh, Bandyopadhyay, & Morin, 1983).
作用機序
Target of Action
It is known that cyanoamino acids play a crucial role in various biochemical pathways .
Mode of Action
Cyanoamino acids are known to interact with their targets, leading to changes in the biochemical pathways .
Biochemical Pathways
The 2-Oxocarboxylic acid metabolism pathway is known to provide important precursors for alkaloid synthesis . Oxocarboxylic acid, a key intermediate for energy production, plays an important role in the synthesis of aromatic amino acids . This pathway includes Branched-chain amino acid metabolism .
Result of Action
The compound’s action is likely to result in changes in the biochemical pathways and the accumulation of certain metabolites .
特性
IUPAC Name |
2-[2-(cyanoamino)-6-oxo-1H-pyrimidin-5-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O3/c8-3-10-7-9-2-4(1-5(12)13)6(14)11-7/h2H,1H2,(H,12,13)(H2,9,10,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDMHGIDWFXGKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=N1)NC#N)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2497681.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methoxybenzamide](/img/structure/B2497682.png)
![2-[1-(4-Morpholin-4-ylbenzoyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2497683.png)
![N-(3-acetylphenyl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2497685.png)
![2-((2-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-oxoethyl)thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2497688.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2497691.png)




![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-ethoxybenzamide](/img/structure/B2497702.png)

![7-hydroxy-N-(4-iodophenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B2497704.png)